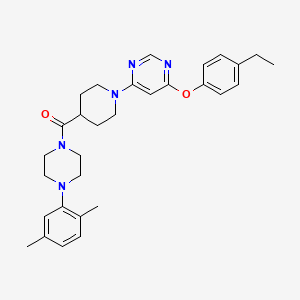

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including piperazine, pyrimidine, and phenoxy groups. Piperazine is a cyclic amine that is often used in the synthesis of pharmaceuticals. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine rings would likely adopt a chair conformation, and the overall shape of the molecule would be influenced by the need to minimize steric hindrance between the different groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine nitrogen atoms could act as nucleophiles in substitution reactions, or as bases in elimination reactions. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Metabolism and Drug Discovery

Piperazine and piperidine derivatives are key structural motifs in drug design due to their diverse pharmacological properties. For instance, metabolites of L-735,524, a potent HIV-1 protease inhibitor, were identified, showcasing the importance of such structures in developing antiviral therapies (Balani et al., 1995). Similarly, BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, highlights the role of these derivatives in cancer treatment, demonstrating extensive metabolism and the importance of understanding these pathways for effective therapeutic application (Christopher et al., 2010).

Environmental and Human Health Monitoring

The presence of nonylphenol and octylphenol in human adipose tissue underscores the relevance of studying synthetic compounds for their environmental impact and potential health implications (Lopez-Espinosa et al., 2009). Such studies are crucial for assessing exposure and formulating public health policies.

Anxiolytic and Neuropharmacological Research

Research into anxiolytic-like effects of new arylpiperazine derivatives, focusing on their impacts on the GABAergic and 5-HT systems, demonstrates the potential of piperazine and piperidine derivatives in developing novel treatments for anxiety disorders (Kędzierska et al., 2019).

Toxicology and Safety Assessment

The metabolism and disposition studies, such as those conducted for BMS-690514, are essential for determining the safety and efficacy of new therapeutic agents. These studies help in understanding how drugs are processed in the body and guide dosage and delivery methods to minimize adverse effects and maximize therapeutic benefits (Christopher et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a major therapeutic approach for the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound’s mode of action involves both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .

Pharmacokinetics

Similar compounds have shown affinity in the nanomolar range , suggesting that this compound may also have good bioavailability

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like AD .

properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O2/c1-4-24-7-9-26(10-8-24)37-29-20-28(31-21-32-29)34-13-11-25(12-14-34)30(36)35-17-15-33(16-18-35)27-19-22(2)5-6-23(27)3/h5-10,19-21,25H,4,11-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWGPQUMJNBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2929714.png)